Methyloleate-d3 Methyloleate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18529434
InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3
SMILES:
Molecular Formula: C19H36O2
Molecular Weight: 299.5 g/mol

Methyloleate-d3

CAS No.:

Cat. No.: VC18529434

Molecular Formula: C19H36O2

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

Methyloleate-d3 -

Specification

Molecular Formula C19H36O2
Molecular Weight 299.5 g/mol
IUPAC Name trideuteriomethyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3
Standard InChI Key QYDYPVFESGNLHU-OEZTXSLXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OC

Introduction

Chemical and Structural Characteristics of Methyloleate-d3

Molecular Architecture and Identification

Methyloleate-d3 is structurally characterized as the trideuteriomethyl ester of (Z)-octadec-9-enoic acid. The deuterium atoms replace three hydrogen atoms in the methyl group, resulting in the InChIKey QYDYPVFESGNLHU-OEZTXSLXSA-N . The SMILES notation for this compound is 2H2HC(2H2H)(2H2H)OC(=O)CCCCCCC/C=C\CCCCCCCC, highlighting the cis configuration of the double bond at the 9th carbon and the deuterated methyl terminus .

Table 1: Key Identifiers of Methyloleate-d3

PropertyValueSource
CAS Number20960-67-2
Molecular FormulaC₁₉H₃₃D₃O₂
Molecular Weight299.51 g/mol
IUPAC NameTrideuteriomethyl (Z)-octadec-9-enoate
Density (20°C)0.87–0.89 g/cm³

Physicochemical Properties

The compressed-liquid density of Methyloleate-d3 has been measured using vibrating-tube densimetry, revealing a density range of 0.87–0.89 g/cm³ at 20°C . These values align closely with non-deuterated methyl oleate, suggesting minimal isotopic effect on bulk physical properties . Solubility studies indicate that Methyloleate-d3 is miscible with common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but exhibits limited solubility in aqueous media . Storage recommendations specify refrigeration at 2–8°C to prevent degradation, with solutions stable for up to six months at -80°C .

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methods

A robust synthesis route involves the reaction of methyl 3-thiopropanoate with deuterated methyl iodide (CD₃I), yielding the SCD₃ reagent DMTP . This method achieves a deuterium incorporation efficiency exceeding 99%, as validated by mass spectrometry . The reaction proceeds under mild conditions (25–50°C), making it scalable for industrial applications .

Analytical Characterization

Nuclear magnetic resonance (¹H NMR) spectra of Methyloleate-d3 show complete suppression of the methyl proton signal at δ 3.65 ppm, confirming successful deuteration . Gas chromatography (GC) analyses coupled with flame ionization detection (FID) demonstrate a purity >98%, with retention times identical to non-deuterated analogs .

Applications in Pharmaceutical and Material Science

Metabolic Tracing and Drug Development

Methyloleate-d3 is extensively used to track lipid metabolism in vivo. Its incorporation into lipoproteins and cell membranes enables real-time monitoring of lipid turnover using techniques like stable isotope-resolved metabolomics (SIRM) . For instance, deuterated analogs of the insecticide Sulfoxaflor, synthesized using Methyloleate-d3, have shown enhanced pharmacokinetic profiling in preclinical studies .

Polymer Chemistry and Bio-based Materials

In polymer science, Methyloleate-d3 serves as a monomer in the synthesis of deuterated polyesters and polyamides. Cross-metathesis reactions with Grubbs catalysts produce dimethyl E-octadec-9-enedioate, a precursor for biodegradable plastics . The deuterated backbone improves the mechanical properties of these polymers while allowing precise structural analysis via small-angle neutron scattering (SANS) .

Table 2: Applications of Methyloleate-d3 in Research

ApplicationMethodologyOutcomeSource
Metabolic TracingSIRM with LC-MS/MSQuantified lipid turnover rates
Polymer SynthesisRing-opening metathesisHigh-strength deuterated polymers
Pharmaceutical FormulationDeuterated prodrug synthesisImproved metabolic stability

Recent Advancements and Future Directions

Recent studies have optimized the use of Methyloleate-d3 in biofuels research. Its compatibility with biodiesel blends has been validated, with deuterated esters improving the accuracy of combustion efficiency measurements . Future applications may exploit its isotopic signature in quantum dot synthesis and neutron scattering tomography, offering unprecedented resolution in material imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator